molecular formula C14H17N3O4S2 B4425095 1-METHYL-3-(METHYLSULFANYL)-7-(MORPHOLINOSULFONYL)-2(1H)-QUINOXALINONE

1-METHYL-3-(METHYLSULFANYL)-7-(MORPHOLINOSULFONYL)-2(1H)-QUINOXALINONE

Cat. No.: B4425095
M. Wt: 355.4 g/mol
InChI Key: JAVZIBCWNNIHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-3-(METHYLSULFANYL)-7-(MORPHOLINOSULFONYL)-2(1H)-QUINOXALINONE is a complex organic compound that belongs to the quinoxalinone family This compound is characterized by the presence of a quinoxalinone core, which is a bicyclic structure consisting of a benzene ring fused with a pyrazine ring

Preparation Methods

The synthesis of 1-METHYL-3-(METHYLSULFANYL)-7-(MORPHOLINOSULFONYL)-2(1H)-QUINOXALINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxalinone Core: The initial step involves the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound, such as glyoxal, to form the quinoxalinone core.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol reagent like methylthiol.

    Attachment of the Morpholinosulfonyl Group: The morpholinosulfonyl group is typically introduced through a sulfonylation reaction using morpholine and a sulfonyl chloride derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-METHYL-3-(METHYLSULFANYL)-7-(MORPHOLINOSULFONYL)-2(1H)-QUINOXALINONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the quinoxalinone core or the sulfonyl group. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group. Reagents like sodium azide or amines can be used to introduce new functional groups.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that can further enhance the compound’s properties.

Scientific Research Applications

1-METHYL-3-(METHYLSULFANYL)-7-(MORPHOLINOSULFONYL)-2(1H)-QUINOXALINONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

    Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating cellular processes.

    Medicine: The compound is being explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, including cancer and infectious diseases.

    Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-METHYL-3-(METHYLSULFANYL)-7-(MORPHOLINOSULFONYL)-2(1H)-QUINOXALINONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. Additionally, the compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, further affecting their function.

Comparison with Similar Compounds

1-METHYL-3-(METHYLSULFANYL)-7-(MORPHOLINOSULFONYL)-2(1H)-QUINOXALINONE can be compared with other quinoxalinone derivatives, such as:

    1-METHYL-3-(METHYLSULFINYL)-7-(MORPHOLINOSULFONYL)-2(1H)-QUINOXALINONE: This compound features a methylsulfinyl group instead of a methylsulfanyl group, which can alter its chemical reactivity and biological activity.

    1-METHYL-3-(METHYLSULFANYL)-7-(PIPERIDINOSULFONYL)-2(1H)-QUINOXALINONE: The morpholinosulfonyl group is replaced with a piperidinosulfonyl group, potentially affecting the compound’s solubility and interaction with biological targets.

    1-METHYL-3-(METHYLSULFANYL)-7-(MORPHOLINOSULFONYL)-2(1H)-PYRAZINONE: This compound has a pyrazinone core instead of a quinoxalinone core, which can influence its overall stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

1-methyl-3-methylsulfanyl-7-morpholin-4-ylsulfonylquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S2/c1-16-12-9-10(23(19,20)17-5-7-21-8-6-17)3-4-11(12)15-13(22-2)14(16)18/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVZIBCWNNIHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)N=C(C1=O)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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